![molecular formula C10H16N2 B1458760 2-Azaspiro[4.5]decane-4-carbonitrile CAS No. 1935231-15-4](/img/structure/B1458760.png)
2-Azaspiro[4.5]decane-4-carbonitrile
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Overview
Description
Synthesis Analysis
ASDC can be synthesized from the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds via a Mannich-type reaction followed by cyclization to form the spirocyclic structure of ASDC. Another method involves the use of unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds .Molecular Structure Analysis
ASDC is a colorless to pale yellow solid with a melting point of 48-56°C. It has a molecular weight of 171.27 g/mol, and its molecular formula is C10H16N2. The compound is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. ASDC possesses a chiral center, which makes it optically active.Chemical Reactions Analysis
Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, ASDC’s incorporation into drug-like molecules can lead to the discovery of new treatments. Its ability to mimic certain natural compounds allows researchers to explore its use in modulating biological pathways or targets.
Each application of ASDC is a testament to its versatility and potential in scientific research. Its structural features enable it to be a pivotal component in various fields, contributing to advancements in science and technology .
properties
IUPAC Name |
2-azaspiro[4.5]decane-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBIBOLRNGTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decane-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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